molecular formula C13H14N2O4 B13226836 3-Acetyl-1-(3-nitrophenyl)piperidin-2-one

3-Acetyl-1-(3-nitrophenyl)piperidin-2-one

Katalognummer: B13226836
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: QZLAIVJTHSKVHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-1-(3-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of an acetyl group at the 3-position and a nitrophenyl group at the 1-position of the piperidin-2-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(3-nitrophenyl)piperidin-2-one typically involves the reaction of 3-nitrobenzaldehyde with piperidin-2-one under specific conditions. One common method includes the use of an acid catalyst to facilitate the condensation reaction, followed by acetylation to introduce the acetyl group at the 3-position. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can enhance the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-1-(3-nitrophenyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Acetyl-1-(3-nitrophenyl)piperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Acetyl-1-(3-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidin-2-one ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one
  • 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one
  • 3-Acetyl-1-(3-nitrophenyl)pyrrolidin-2-one

Uniqueness

3-Acetyl-1-(3-nitrophenyl)piperidin-2-one is unique due to the specific positioning of the nitrophenyl and acetyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Eigenschaften

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

3-acetyl-1-(3-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C13H14N2O4/c1-9(16)12-6-3-7-14(13(12)17)10-4-2-5-11(8-10)15(18)19/h2,4-5,8,12H,3,6-7H2,1H3

InChI-Schlüssel

QZLAIVJTHSKVHS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.